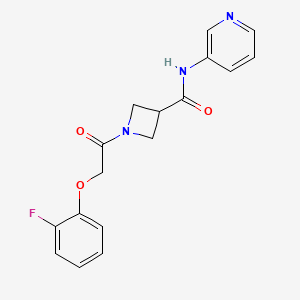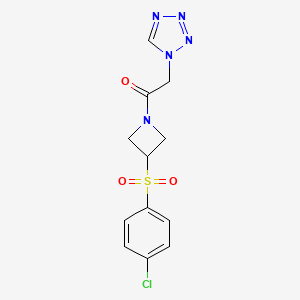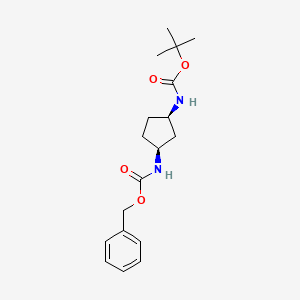![molecular formula C23H21N5O3 B2982955 N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941907-74-0](/img/structure/B2982955.png)
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Applications
Structural Analyses and Synthesis Pathways : Research on heterocyclic derivatives of guanidine, like the study by Banfield, Fallon, and Gatehouse (1987), provides insights into the synthesis and X-ray structure determination of complex molecules. These studies are foundational for understanding the properties and potential applications of similarly structured compounds in medicinal chemistry and materials science Banfield, J., Fallon, G., & Gatehouse, B. M. (1987).
Radioligand Development for PET Imaging : The development of selective radioligands for imaging, as seen in the synthesis of [18F]PBR111 for PET imaging of the translocator protein (Dollé et al., 2008), showcases the importance of heterocyclic compounds in the development of diagnostic tools. Such studies demonstrate the potential of heterocyclic compounds in enhancing imaging techniques for various diseases Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A. (2008).
Antimicrobial Activity of Heterocycles : The synthesis and evaluation of new heterocycles incorporating various moieties, as investigated by Bondock et al. (2008), highlight the antimicrobial potential of these compounds. This research area is critical for developing new therapeutic agents against resistant microbial strains Bondock, S., Rabie, R., Etman, H., & Fadda, A. (2008).
Antibacterial and Antifungal Applications : Studies on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, as shown by Hossan et al. (2012), further emphasize the role of complex heterocycles in combating infectious diseases. These compounds offer a basis for developing new drugs with potent antibacterial and antifungal activities Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A. (2012).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-15-8-9-18(16(2)12-15)26-20(29)14-27-19-7-5-11-25-21(19)22(30)28(23(27)31)13-17-6-3-4-10-24-17/h3-12H,13-14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRAJKSEGFJCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2982873.png)
![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2982874.png)
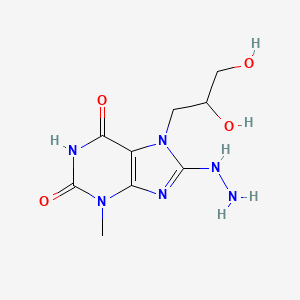
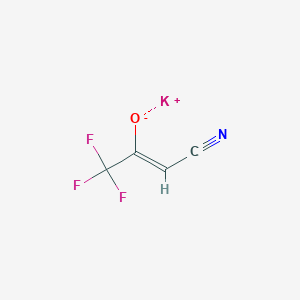
![4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2982881.png)
![7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B2982883.png)
![2-(1H-1,2,3,4-tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2982884.png)
![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B2982885.png)
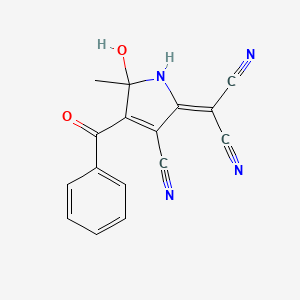
![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2982888.png)
